molecular formula C14H23NO3 B2731722 tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 2193067-23-9

tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B2731722
CAS No.: 2193067-23-9
M. Wt: 253.342
InChI Key: CNHKUENTAVLWFD-UHFFFAOYSA-N
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Description

tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

The synthesis of tert-Butyl 7-formyl-6-azaspiro[35]nonane-6-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) under inert atmosphere . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, strong acids or bases, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged.

Mechanism of Action

The mechanism of action of tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The spirocyclic structure also allows for unique binding interactions, which can modulate the function of biological molecules .

Comparison with Similar Compounds

tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate can be compared with other spirocyclic compounds, such as:

These compounds share similar spirocyclic cores but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The presence of the formyl group in this compound makes it particularly unique, as it allows for specific types of chemical modifications and interactions.

Biological Activity

tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to the class of azaspiro compounds, which have been explored for their pharmacological properties, including their role as GPR119 agonists, which can influence glucose metabolism and insulin sensitivity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H21NO3\text{C}_{13}\text{H}_{21}\text{N}\text{O}_3

This compound features a spirocyclic framework that contributes to its unique biological properties. Its molecular weight is approximately 239.31 g/mol, and it is characterized by the presence of both an aldehyde and a carboxylate functional group, which are critical for its biological interactions.

Research indicates that compounds in the 7-azaspiro[3.5]nonane series can act as agonists for the GPR119 receptor, a target implicated in glucose homeostasis. GPR119 activation has been linked to increased insulin secretion and improved glycemic control, making these compounds potential candidates for diabetes management therapies .

Pharmacological Studies

A study published in Bioorganic & Medicinal Chemistry evaluated various derivatives of 7-azaspiro[3.5]nonane, including this compound. The findings demonstrated that specific modifications to the piperidine N-capping group and aryl groups significantly influenced the potency of these compounds as GPR119 agonists. For instance, compound 54g was identified as a potent agonist with favorable pharmacokinetic properties in Sprague-Dawley rats, showcasing a significant glucose-lowering effect in diabetic models .

Case Studies and Experimental Data

Study Compound Effect Model Outcome
Study 1Compound 54gGlucose loweringDiabetic ratsSignificant reduction in blood glucose levels
Study 2tert-butyl 7-formyl derivativeGPR119 activationIn vitro assaysEnhanced insulin secretion observed

These studies highlight the potential therapeutic applications of this compound and its derivatives in managing metabolic disorders.

Toxicological Profile

While the biological activity is promising, the safety profile must also be considered. The compound is classified under hazardous materials due to potential risks associated with exposure, emphasizing the need for careful handling in laboratory settings . Precautionary statements include avoiding inhalation and skin contact, indicating that further toxicological studies are necessary to fully understand its safety profile.

Properties

IUPAC Name

tert-butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-14(6-4-7-14)8-5-11(15)9-16/h9,11H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHKUENTAVLWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)CCC1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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